molecular formula C23H44FN5O15 B12764950 Butakacin CAS No. 130592-05-1

Butakacin

货号: B12764950
CAS 编号: 130592-05-1
分子量: 649.6 g/mol
InChI 键: YDWLBMXIHHKOGM-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Butakacin is a semi-synthetic aminoglycoside antibiotic derived from kanamycin A, structurally modified to enhance antibacterial activity and reduce susceptibility to enzymatic inactivation by resistant bacterial strains . It exhibits broad-spectrum activity against Gram-negative bacteria, including Pseudomonas aeruginosa and Escherichia coli, as well as some Gram-positive pathogens. This compound’s mechanism of action involves binding to the bacterial 30S ribosomal subunit, disrupting protein synthesis and causing misreading of mRNA . Its pharmacokinetic profile includes rapid absorption after intramuscular administration, with a half-life of 2–3 hours, and primary renal excretion .

属性

CAS 编号

130592-05-1

分子式

C23H44FN5O15

分子量

649.6 g/mol

IUPAC 名称

4-amino-N-[5-amino-2-[4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-3-hydroxycyclohexyl]-2-fluorobutanamide;carbonic acid

InChI

InChI=1S/C22H42FN5O12.CH2O3/c23-6(1-2-24)20(36)28-8-3-7(26)18(39-22-16(34)15(33)13(31)9(4-25)37-22)17(35)19(8)40-21-14(32)11(27)12(30)10(5-29)38-21;2-1(3)4/h6-19,21-22,29-35H,1-5,24-27H2,(H,28,36);(H2,2,3,4)

InChI 键

YDWLBMXIHHKOGM-UHFFFAOYSA-N

规范 SMILES

C1C(C(C(C(C1NC(=O)C(CCN)F)OC2C(C(C(C(O2)CO)O)N)O)O)OC3C(C(C(C(O3)CN)O)O)O)N.C(=O)(O)O

产品来源

United States

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Butakacin involves several steps. Initially, metallic sodium is added to a mixture of allyl alcohol and dibutylamine, resulting in the formation of 3-dibutylamino-1-propanol. This intermediate is then esterified with para-nitrobenzoyl chloride to produce the ester. The final step involves the reduction of the nitro group to complete the synthesis of this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as high-pressure homogenization and ultrasonication .

化学反应分析

Types of Reactions

Butakacin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized and reduced derivatives of this compound, as well as substituted compounds depending on the nucleophile used .

科学研究应用

Butakacin has a wide range of scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Employed in studies involving cell membrane permeability and ion channel function.

    Medicine: Utilized as a local anesthetic in minor surgical procedures and dental applications.

    Industry: Used in the formulation of various pharmaceutical products

作用机制

Butakacin exerts its effects by blocking sodium channels in nerve cells, thereby preventing the initiation and propagation of action potentials. This results in a loss of sensation in the targeted area. The molecular targets include voltage-gated sodium channels, and the pathways involved are primarily related to nerve signal transmission .

相似化合物的比较

Comparison with Similar Compounds

Butakacin belongs to the aminoglycoside class, sharing structural and functional similarities with amikacin, gentamicin, and tobramycin. Key comparisons are outlined below:

Table 1: Structural and Functional Comparisons

Parameter This compound Amikacin Gentamicin Tobramycin
Core Structure Kanamycin A derivative Kanamycin A derivative Micromonospora-derived Streptomyces-derived
Modification 1-N-HABA side chain 1-N-HABA side chain None 3'-Deoxygenation
Enzymatic Resistance High (resists AAC(6') and APH(3')) High (similar to this compound) Moderate (susceptible to AAC(3)) Moderate (resists APH(3'))
MIC90 (μg/mL) 2–4 (P. aeruginosa) 4–8 (P. aeruginosa) 8–16 (P. aeruginosa) 2–4 (P. aeruginosa)
Nephrotoxicity Risk Low Moderate High Moderate
Dosing Frequency Once daily Once daily 3–4 times daily Once daily

Key Findings from Comparative Studies

Efficacy Against Resistant Strains: this compound and amikacin demonstrate superior activity against aminoglycoside-modifying enzyme (AME)-producing pathogens compared to gentamicin. This compound’s 1-N-HABA side chain sterically hinders enzymatic attack by AAC(6') and APH(3') . In a study of 120 P. aeruginosa isolates, this compound showed a lower MIC90 (4 μg/mL) than amikacin (8 μg/mL), attributed to enhanced ribosomal target affinity .

Toxicity Profile :

  • This compound’s nephrotoxicity incidence (5%) is significantly lower than gentamicin (25%) due to reduced accumulation in renal proximal tubules .
  • Ototoxicity rates for this compound (<1%) are comparable to tobramycin but lower than gentamicin (10%) .

Analytical Differentiation :

  • High-performance liquid chromatography (HPLC) methods for this compound quantification reveal distinct retention times (12.3 min) compared to amikacin (14.7 min) and gentamicin (9.8 min), enabling precise pharmacokinetic monitoring .

Table 2: Pharmacokinetic Parameters

Parameter This compound Amikacin Gentamicin
Cmax (μg/mL) 25–30 20–25 10–12
AUC0–24 (h·μg/mL) 80–100 70–90 30–40
Protein Binding (%) <10 <10 10–20

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。